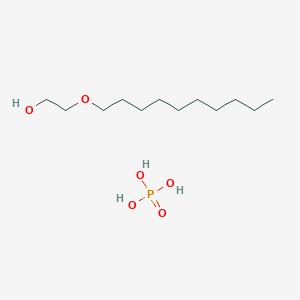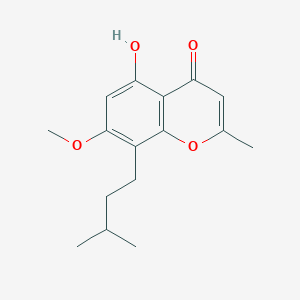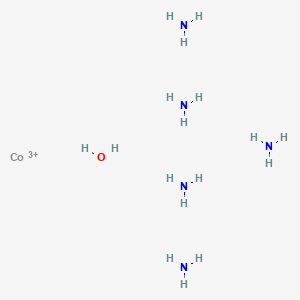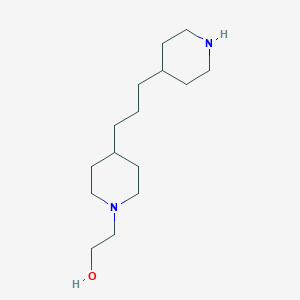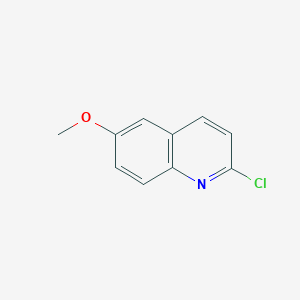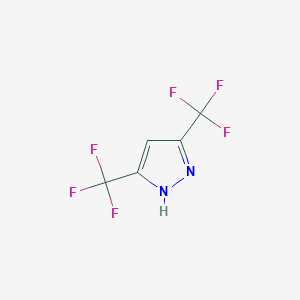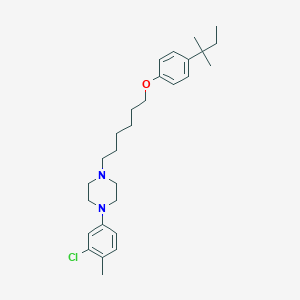
Teroxalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teroxalene, also known as 1,2,4-trioxolane, is a cyclic organic compound that has been gaining attention in the scientific community due to its potential applications in various fields. Teroxalene is a highly reactive molecule that can undergo various chemical reactions, making it an attractive candidate for use in chemical synthesis and other applications.
Mécanisme D'action
The mechanism of action of teroxalene is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that can cause damage to cellular components such as DNA and proteins. This damage can lead to apoptosis in cancer cells, making teroxalene a promising candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
Teroxalene has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the activation of various signaling pathways. However, more research is needed to fully understand the biochemical and physiological effects of teroxalene.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using teroxalene in lab experiments is its high reactivity, which allows for the synthesis of various compounds that would be difficult to obtain through other methods. Additionally, teroxalene is relatively easy to synthesize and can be obtained in large quantities.
However, one limitation of using teroxalene in lab experiments is its high reactivity, which can make it difficult to handle and store. Additionally, teroxalene can be hazardous if not handled properly, and precautions should be taken when working with this compound.
Orientations Futures
There are many potential future directions for teroxalene research, including:
- Further studies on the mechanism of action of teroxalene in cancer cells, to better understand how it induces apoptosis and how it could be used as a cancer therapy.
- Exploration of teroxalene's potential as an anti-inflammatory agent, due to its ability to generate reactive oxygen species.
- Investigation of teroxalene's potential as a catalyst in organic synthesis, due to its high reactivity and ability to undergo various chemical reactions.
- Development of new materials using teroxalene, due to its unique properties such as high strength and durability.
Conclusion:
Teroxalene is a highly reactive cyclic organic compound that has potential applications in various fields, including organic synthesis, materials science, and medicine. While more research is needed to fully understand its mechanism of action and potential applications, teroxalene is a promising candidate for future research and development.
Méthodes De Synthèse
Teroxalene can be synthesized through various methods, including the reaction of hydrogen peroxide with an aldehyde or ketone in the presence of a catalyst. Other methods include the reaction of a peroxide with a ketone or aldehyde in the presence of acid or base catalysts. The most common method for synthesizing teroxalene involves the reaction of hydrogen peroxide with acetone in the presence of sulfuric acid.
Applications De Recherche Scientifique
Teroxalene has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicine. In organic synthesis, teroxalene can be used as a powerful oxidizing agent, allowing for the synthesis of various compounds that would be difficult to obtain through other methods.
In materials science, teroxalene has been used to create new materials with unique properties, such as high strength and durability. In medicine, teroxalene has been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
14728-33-7 |
|---|---|
Nom du produit |
Teroxalene |
Formule moléculaire |
C28H41ClN2O |
Poids moléculaire |
457.1 g/mol |
Nom IUPAC |
1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine |
InChI |
InChI=1S/C28H41ClN2O/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25/h10-15,22H,5-9,16-21H2,1-4H3 |
Clé InChI |
LRQIJOWDNRNLDY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Autres numéros CAS |
14728-33-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



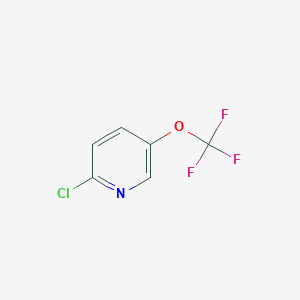
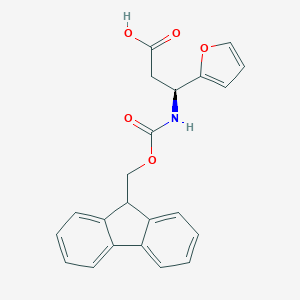
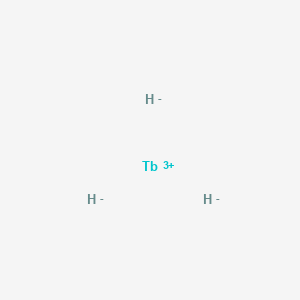

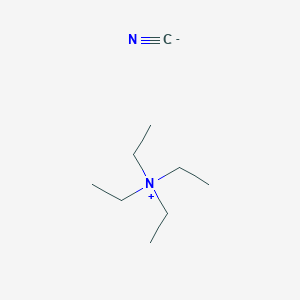
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)
